molecular formula C10H12N2O3 B8379038 4-Acetoxymethyl-2-acetylaminopyridine

4-Acetoxymethyl-2-acetylaminopyridine

Cat. No. B8379038
M. Wt: 208.21 g/mol
InChI Key: OKFYCHYPXPMKSL-UHFFFAOYSA-N
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Patent
US07544703B2

Procedure details

(2-Aminopyridin-4-yl)methanol (5.0 g, 40 mmol) was suspended in pyridine (20 mL), acetic anhydride (11 mL, 120 mmol) was added thereto under ice-cooling, and the mixture was stirred for 5 hours at room temperature. Ethyl acetate (150 mL) was added to the reaction mixture, and then the mixture was washed with water (150 mL), saturated aqueous sodium hydrogen carbonate solution (150 mL) and brine (150 mL) successively. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The resulting solid was filtered off with hexane, then dried under reduced pressure at 40° C. to give 6.7 g of the title reference compound as a colorless solid. (Yield 79%)
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][OH:9])[CH:5]=[CH:4][N:3]=1.[C:10](OC(=O)C)(=[O:12])[CH3:11].[C:17](OCC)(=[O:19])[CH3:18]>N1C=CC=CC=1>[C:10]([O:9][CH2:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:17](=[O:19])[CH3:18])[CH:7]=1)(=[O:12])[CH3:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=NC=CC(=C1)CO
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under ice-cooling
WASH
Type
WASH
Details
the mixture was washed with water (150 mL), saturated aqueous sodium hydrogen carbonate solution (150 mL) and brine (150 mL) successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C.
CUSTOM
Type
CUSTOM
Details
to give 6.7 g of the title reference compound as a colorless solid

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C(C)(=O)OCC1=CC(=NC=C1)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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